molecular formula C6H8N4O3 B7825217 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B7825217
M. Wt: 184.15 g/mol
InChI Key: PYVQBQQBJCULLO-UHFFFAOYSA-N
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Description

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a hydrazinecarbonyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-4-carboxylic acid as the starting material.

  • Hydrazine Addition: The carboxylic acid group is then reacted with hydrazine to introduce the hydrazinecarbonyl group.

  • Purification: The resulting compound is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with increased oxidation states.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different substituents on the pyrazole ring.

Scientific Research Applications

3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Hydrazinocarbonyl)benzoic acid: Similar structure but with a benzene ring instead of a pyrazole ring.

  • Phenylboronic acid: Contains a boronic acid group and a phenyl ring.

  • 3-Boronobenzohydrazide: Similar to phenylboronic acid but with a hydrazide group.

Uniqueness: 3-(Hydrazinecarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of a pyrazole ring, hydrazinecarbonyl group, and carboxylic acid group. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(hydrazinecarbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-10-2-3(6(12)13)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVQBQQBJCULLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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